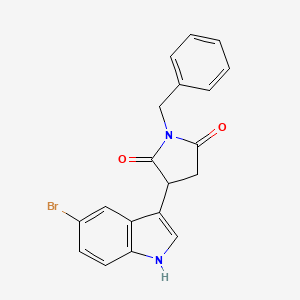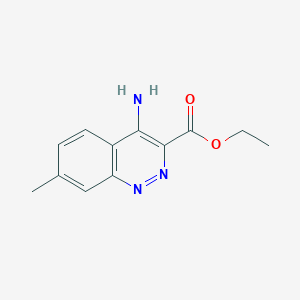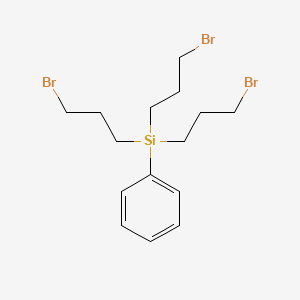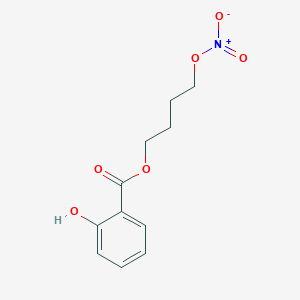
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione core with a benzyl group and a 5-bromo-1H-indol-3-yl substituent, making it a unique and interesting molecule for scientific research.
准备方法
The synthesis of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving appropriate precursors.
Benzylation: Finally, the benzyl group is introduced through a benzylation reaction using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Cyclization Reactions: The indole and pyrrolidine moieties can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, bases, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
作用机制
The mechanism of action of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
1-Benzyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.
1-Benzyl-3-(5-chloro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-(5-iodo-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
属性
CAS 编号 |
167303-74-4 |
|---|---|
分子式 |
C19H15BrN2O2 |
分子量 |
383.2 g/mol |
IUPAC 名称 |
1-benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15BrN2O2/c20-13-6-7-17-14(8-13)16(10-21-17)15-9-18(23)22(19(15)24)11-12-4-2-1-3-5-12/h1-8,10,15,21H,9,11H2 |
InChI 键 |
WPXJOYCECPNFEV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

